Methyl 4-carbamothioylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-carbamothioylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-12-9(11)7-4-2-6(3-5-7)8(10)13/h2-5H,1H3,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQVHCUKDCCJSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80464707 | |
| Record name | Methyl 4-carbamothioylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80393-38-0 | |
| Record name | Methyl 4-carbamothioylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80464707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactions Involving the Thioamide Group:
Hydrolysis: The thioamide can be hydrolyzed back to its corresponding amide, Methyl 4-carbamoylbenzoate. This reaction typically occurs under acidic or basic conditions where water attacks the thiocarbonyl carbon. The mechanism is similar to amide hydrolysis but with a thiocarbonyl instead of a carbonyl.
Dehydrosulfurization to Nitrile: The thioamide group can be converted back to a nitrile (Methyl 4-cyanobenzoate). This transformation can be achieved using various reagents, such as triphenylbismuth (B1683265) dichloride. The proposed mechanism involves nucleophilic attack by the thioamide's sulfur atom on the bismuth center, assisted by a base. A subsequent rearrangement leads to the elimination of the sulfur atom and the formation of the nitrile. sci-hub.se
Hantzsch-Type Thiazole (B1198619) Synthesis: Primary thioamides are key precursors in the synthesis of thiazole heterocycles. beilstein-journals.org In a reaction with an α-haloketone, the sulfur atom of Methyl 4-carbamothioylbenzoate can act as a nucleophile, attacking the α-carbon of the haloketone. The initially formed α-thioiminium salt can then undergo intramolecular cyclization via attack of the nitrogen atom on the ketone's carbonyl carbon, followed by dehydration to yield a substituted thiazole ring. This pathway competes with other potential reactions, such as simple nitrile formation. beilstein-journals.org
Reactions Involving the Ester Group:
Role of Catalysts and Reagents in Reaction Progression
The synthesis and derivatization of Methyl 4-carbamothioylbenzoate rely on specific catalysts and reagents to facilitate the transformations and ensure reaction efficiency and selectivity.
| Reaction Type | Reagent/Catalyst | Role in Reaction Progression |
| Synthesis (Thionation) | Lawesson's Reagent | Serves as an efficient thionating agent, transferring sulfur to the amide's carbonyl oxygen to form a thiocarbonyl. The reaction is driven by the formation of a stable P=O bond. nih.govorganic-chemistry.org |
| Synthesis (from Nitrile) | Sodium Sulfide (B99878) (Na₂S) | Acts as the nucleophilic sulfur source for the conversion of a nitrile to a thioamide. rsc.org |
| Synthesis (from Nitrile) | [DBUH][OAc] | An ionic liquid that functions as a catalyst by activating the nitrile group, making the carbon atom more electrophilic and susceptible to attack by the sulfide nucleophile. rsc.org |
| Synthesis (Esterification) | Sulfuric Acid (H₂SO₄) | Acts as a catalyst in Fischer esterification by protonating the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. youtube.com |
| Derivatization (Hydrolysis) | Acids (e.g., H₂SO₄, HCl) / Bases (e.g., NaOH, KOH) | Catalyze the hydrolysis of both the ester and thioamide functional groups by activating the respective carbonyl/thiocarbonyl groups (acid catalysis) or by providing a strong nucleophile (base catalysis). jk-sci.com |
| Derivatization (Dehydrosulfurization) | Triphenylbismuth (B1683265) Dichloride (Ph₃BiCl₂) | Acts as the dehydrosulfurizing agent that facilitates the conversion of the thioamide functional group into a nitrile. sci-hub.se |
| Derivatization (Thiazole Synthesis) | α-Haloketones | Serve as the electrophilic partner in the Hantzsch thiazole (B1198619) synthesis, reacting with the nucleophilic sulfur of the thioamide to build the thiazole ring backbone. beilstein-journals.org |
Kinetic Studies of Key Reactions
While specific kinetic data for reactions involving this compound are not prominently available in the surveyed literature, the principles of chemical kinetics can be understood by examining studies on analogous compounds and reactions. Kinetic studies are crucial for elucidating reaction mechanisms, determining rate-limiting steps, and optimizing reaction conditions.
For instance, the reactivity of the ester group can be compared to other methyl esters. The gas-phase reactions of hydroxyl radicals with a series of simple methyl esters have been studied using techniques like pulsed laser photolysis-laser induced fluorescence. nih.gov Such studies provide absolute rate constants and their temperature dependence, which is expressed through the Arrhenius equation, k = A * exp(-Ea/RT).
Below is a table of kinetic data for the reaction of OH radicals with various methyl esters, which provides insight into how structure affects reactivity.
| Reactant | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) x 10⁻¹² | Arrhenius Expression (k = A * exp(-Ea/T)) |
| Methyl Propionate | 0.83 ± 0.09 | (1.45 ± 0.42) × 10⁻¹² exp[-(148 ± 86)/T] |
| Methyl Butyrate | 3.30 ± 0.25 | (0.96 ± 0.29) × 10⁻¹² exp[(380 ± 91)/T] |
| Methyl Valerate | 4.83 ± 0.55 | (1.37 ± 0.64) × 10⁻¹² exp[(401 ± 142)/T] |
| Methyl Caproate | 7.15 ± 0.70 | (2.46 ± 1.04) × 10⁻¹² exp[(326 ± 130)/T] |
| Data sourced from a study on gas-phase reactions of hydroxyl radicals with methyl esters. nih.gov |
Interpretation of Kinetic Data:
Rate Constant (k): A measure of the reaction speed. The data shows that the rate constant increases with the size of the alkyl chain of the ester, indicating greater reactivity.
Pre-exponential Factor (A): Relates to the frequency of collisions between reacting molecules in the correct orientation.
Activation Energy (Ea): The minimum energy required for a reaction to occur. A negative value in the exponential term, as seen for methyl propionate, suggests a slight negative temperature dependence, which can occur in complex reactions with pre-reaction equilibria. The positive values for the larger esters indicate a small energy barrier that is overcome with increasing temperature. nih.gov
Kinetic studies on the hydrolysis of esters also reveal that the rate is dependent on the concentration of both the ester and the catalyst (acid or base), confirming the bimolecular nature of the common AAC2 and BAC2 mechanisms. ucoz.com
Solvent Effects on Reactivity and Selectivity
The choice of solvent can profoundly influence the rate, yield, and even the mechanistic pathway of a chemical reaction. researchgate.net Solvents exert their effects by stabilizing or destabilizing reactants, transition states, and intermediates to different extents. researchgate.netnih.gov
In the Synthesis of this compound:
Thionation with Lawesson's Reagent: These reactions are typically conducted in high-boiling, relatively non-polar aprotic solvents like toluene (B28343) or xylene. rsc.org Polar solvents are generally avoided as they can react with or decompose the reagent. The move towards solvent-free mechanochemical methods highlights the effort to mitigate the environmental impact of these solvents. rsc.org
Thiolysis of Nitriles: The use of ionic liquids as both the solvent and catalyst demonstrates a modern approach. The ionic liquid can enhance the reaction rate by specifically solvating and activating the nitrile group, a role a conventional solvent might not perform as effectively. rsc.org
In Derivatization Reactions:
Ester Hydrolysis: The solvent effect is pronounced in ester hydrolysis. For the base-catalyzed (BAC2) mechanism, the rate-determining step involves the attack of a charged nucleophile (OH⁻) on a neutral ester molecule, forming a charged tetrahedral intermediate. A transition state that is more polar and has a more dispersed charge than the reactants will be stabilized by polar protic solvents, which can solvate both the anion and the developing charges, thereby increasing the reaction rate.
SN2-type Reactions: For reactions that proceed via an SN2 mechanism, such as the initial step of the Hantzsch synthesis, the solvent polarity plays a critical role. For reactions between two neutral molecules that form a polar or charged transition state (like the Menshutkin reaction), increasing solvent polarity dramatically increases the reaction rate by stabilizing the transition state. mdpi.com Conversely, for reactions where a charged nucleophile reacts with a neutral substrate, moving from a polar protic to a polar aprotic solvent can increase the rate. This is because polar aprotic solvents (like DMSO or DMF) solvate the accompanying cation well but leave the anion relatively "bare" and more nucleophilic, whereas polar protic solvents (like water or ethanol) would form a strong solvation shell (e.g., via hydrogen bonding) around the anion, decreasing its reactivity. cas.cz
The following table summarizes the general trends of solvent effects on reaction rates based on the nature of the reactants and the transition state.
| Reaction Type | Nature of Reactants | Nature of Transition State | Effect of Increasing Solvent Polarity on Rate |
| Ester Hydrolysis (BAC2) | Neutral Ester + Charged Nucleophile (OH⁻) | Charge is dispersed | Slight Increase |
| Menshutkin Reaction | Neutral Molecules | More Polar / Charged | Large Increase mdpi.com |
| SN2 with Charged Reagent | Charged Reagent + Neutral Substrate | Charge is dispersed | Decrease cas.cz |
Spectroscopic and Structural Elucidation Studies
Vibrational Spectroscopic Investigations of Methyl 4-carbamothioylbenzoate
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the characteristic functional groups and vibrational modes of a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
The FTIR spectrum of this compound is characterized by absorption bands corresponding to its constituent functional groups. The N-H stretching vibrations of the primary thioamide group are expected to appear as two distinct bands in the region of 3400-3200 cm⁻¹. The aromatic C-H stretching vibrations are anticipated to be observed around 3100-3000 cm⁻¹, while the aliphatic C-H stretching of the methyl ester group would likely appear in the 2950-2850 cm⁻¹ range. docbrown.inforesearchgate.net
A strong absorption band, characteristic of the C=O stretching vibration of the ester group, is predicted to be prominent in the range of 1725-1700 cm⁻¹. docbrown.info The C=S stretching vibration of the thioamide group, a key marker, typically gives rise to a band in the 850-600 cm⁻¹ region. The spectrum would also feature bands corresponding to C-N stretching and N-H bending of the thioamide, as well as C-O stretching of the ester and various bending and deformation modes of the benzene (B151609) ring. mdpi.comjra-tabriziau.ir
Table 1: Predicted FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3400-3200 | Medium-Strong | N-H Stretching (Thioamide) |
| 3100-3000 | Medium | Aromatic C-H Stretching |
| 2950-2850 | Medium | Aliphatic C-H Stretching (Methyl) |
| 1725-1700 | Strong | C=O Stretching (Ester) |
| 1610-1580 | Medium | C=C Stretching (Aromatic Ring) |
| 1500-1400 | Medium | N-H Bending (Thioamide) |
| 1300-1100 | Strong | C-O Stretching (Ester) |
| 850-600 | Medium | C=S Stretching (Thioamide) |
Raman Spectroscopy Characterization
Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show a strong band for the symmetric C=C stretching of the para-substituted benzene ring around 1600 cm⁻¹. The C=S stretching vibration is also anticipated to be Raman active, appearing in the 850-600 cm⁻¹ region. horiba.comresearchgate.net Aromatic C-H stretching and bending modes, as well as vibrations associated with the methyl ester and thioamide groups, would also be present. americanpharmaceuticalreview.comnih.gov
Table 2: Predicted Raman Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretching |
| 1610-1580 | Strong | Symmetric C=C Stretching (Aromatic Ring) |
| 1725-1700 | Weak | C=O Stretching (Ester) |
| 850-600 | Medium | C=S Stretching (Thioamide) |
| ~800 | Medium | Ring Breathing Mode |
Normal Coordinate Analysis for Vibrational Mode Assignment
Normal coordinate analysis is a computational method used to assign the observed vibrational frequencies to specific molecular motions. scirp.orgniscpr.res.in This analysis involves creating a theoretical model of the molecule and calculating its vibrational frequencies based on its geometry and force constants. elsevierpure.comnist.gov For this compound, a Cs point group symmetry can be assumed for the purpose of these calculations. niscpr.res.innih.gov The analysis would provide a detailed description of the potential energy distribution (PED) for each vibrational mode, indicating the contribution of different internal coordinates (bond stretching, angle bending, etc.) to each observed band. scirp.orgelsevierpure.com This allows for a more definitive assignment of the FTIR and Raman spectral bands than empirical correlations alone. niscpr.res.in
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The protons of the primary thioamide group (-CSNH₂) are expected to appear as a broad singlet in the downfield region, typically between δ 8.0 and 9.5 ppm, due to the deshielding effect of the thio-carbonyl group and nitrogen atom. rsc.org
The aromatic protons on the para-substituted benzene ring would likely appear as two distinct doublets. rsc.orgresearchgate.net The two protons ortho to the electron-withdrawing ester group are expected to be more deshielded and resonate at a higher chemical shift (around δ 7.9-8.1 ppm) compared to the two protons ortho to the thioamide group (around δ 7.6-7.8 ppm). mdpi.compressbooks.pub The methyl protons of the ester group (-OCH₃) would give rise to a sharp singlet at approximately δ 3.9 ppm. rsc.orgpressbooks.pub
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.0 - 9.5 | Broad Singlet | 2H | -CSNH ₂ |
| 7.9 - 8.1 | Doublet | 2H | Aromatic H (ortho to -COOCH₃) |
| 7.6 - 7.8 | Doublet | 2H | Aromatic H (ortho to -CSNH₂) |
| ~3.9 | Singlet | 3H | -OCH ₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. For this compound, distinct signals are expected for each unique carbon atom. The thio-carbonyl carbon (-C SNH₂) is anticipated to be the most downfield signal, appearing in the range of δ 190-200 ppm. docbrown.info The carbonyl carbon of the ester group (-C OOCH₃) would likely resonate around δ 165-170 ppm. libretexts.orglibretexts.org
The aromatic carbons would show four distinct signals. The ipso-carbon attached to the ester group is predicted to be around δ 130-135 ppm, while the ipso-carbon attached to the thioamide group would be in a similar range. The two carbons ortho to the ester group are expected around δ 129-131 ppm, and the two carbons ortho to the thioamide group around δ 127-129 ppm. libretexts.orgcognitoedu.orgchemicalbook.comchemicalbook.com The methyl carbon of the ester group (-OC H₃) would appear at the most upfield position, typically around δ 52 ppm. rsc.orglibretexts.org
Table 4: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 190-200 | C =S (Thioamide) |
| 165-170 | C =O (Ester) |
| 130-135 | Aromatic C (ipso to -COOCH₃) |
| 130-135 | Aromatic C (ipso to -CSNH₂) |
| 129-131 | Aromatic C H (ortho to -COOCH₃) |
| 127-129 | Aromatic C H (ortho to -CSNH₂) |
| ~52 | -OC H₃ |
Mass Spectrometric Analysis for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass can be used to confirm the molecular formula, C₉H₉NO₂S. Significant water or alcohol loss observed in HRMS can sometimes provide clues about the substitution pattern of benzoic acid derivatives. nih.gov
The fragmentation pattern in mass spectrometry provides a fingerprint of the molecule. For this compound, common fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, cleavage of the ester group itself, and fragmentation of the thioamide group.
Table 2: Representative High-Resolution Mass Spectrometry Data for this compound (Note: This table is a representative example of what would be expected from an HRMS analysis.)
| Ion Formula | Calculated m/z | Measured m/z | Fragment |
| [C₉H₉NO₂S + H]⁺ | 196.0427 | 196.0425 | Molecular Ion |
| [C₈H₆NOS]⁺ | 164.0165 | 164.0163 | Loss of OCH₃ |
| [C₇H₄NS]⁺ | 134.0064 | 134.0062 | Loss of COOCH₃ |
| [C₈H₉NO₂]⁺ | 151.0633 | 151.0631 | Loss of S |
Advanced Diffraction Studies for Crystalline Structures
While spectroscopic methods provide information about the connectivity and functional groups within a molecule, diffraction techniques are necessary to determine the precise three-dimensional arrangement of atoms in the solid state.
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. A single crystal of this compound, if grown, could be analyzed to determine bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This technique would provide unequivocal proof of the molecular structure.
Furthermore, the study of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a growing area of interest. researchgate.net Co-crystallization of this compound with other molecules could be investigated to modify its physical properties. X-ray crystallography would be essential to characterize the structure of any such co-crystals, revealing the non-covalent interactions that hold the different components together.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. These calculations are broadly categorized into ab initio and density functional theory methods.
Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. DFT calculations focus on the electron density to determine the energy of a system, which in turn allows for the optimization of the molecular geometry to its most stable conformation. For a molecule such as Methyl 4-carbamothioylbenzoate, DFT would be employed to predict bond lengths, bond angles, and dihedral angles of its ground state. The choice of functional (e.g., B3LYP, PBE0) is a critical aspect of these calculations, influencing the accuracy of the results.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=S | Data not available |
| C-N | Data not available | |
| C-C (ring) | Data not available | |
| C=O | Data not available | |
| C-O | Data not available | |
| Bond Angle | N-C-S | Data not available |
| C-C-C (ring) | Data not available | |
| O=C-O | Data not available | |
| Dihedral Angle | C-C-C-N | Data not available |
Note: This table is illustrative. No specific computational data for this compound was found in the public domain.
Ab Initio Methods in Molecular Property Prediction
Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory offer a hierarchy of accuracy. While computationally more demanding than DFT, ab initio methods can provide highly accurate predictions of molecular properties, serving as a benchmark for other computational approaches. For this compound, these methods could be used to precisely calculate properties such as its dipole moment, polarizability, and ionization potential.
Molecular Orbital Analysis
Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The analysis of the frontier molecular orbitals is particularly insightful.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich carbamothioyl group, while the LUMO may be distributed over the aromatic ring and the carbonyl group.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
Note: This table is for illustrative purposes. Specific data for this compound is not available.
Electronic Transitions and Spectroscopic Feature Prediction
The energies of electronic transitions, which are observed in UV-Visible spectroscopy, can be predicted using computational methods like Time-Dependent DFT (TD-DFT). By calculating the energy difference between the ground state and various excited states, it is possible to predict the absorption wavelengths (λmax) and oscillator strengths of the electronic transitions. For this compound, TD-DFT calculations could predict the π → π* and n → π* transitions, which would be characteristic of its aromatic and carbonyl/thiocarbonyl chromophores. These theoretical predictions can be invaluable in interpreting experimental spectra.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of this compound is primarily governed by rotations around its single bonds and the potential for tautomerization within the thioamide group. Computational methods are instrumental in exploring the molecule's potential energy surface to identify stable conformers and the energy barriers that separate them.
This compound can exist in two tautomeric forms: the thione form and the thiol form (imidothiol). The equilibrium between these two forms is a critical aspect of its chemical character.
Thione Form: Characterized by a carbon-sulfur double bond (C=S).
Thiol Form: Features a carbon-nitrogen double bond (C=N) and a sulfur-hydrogen single bond (S-H).
| Tautomeric Form | Key Structural Feature | Relative Stability (in silico) |
|---|---|---|
| Thione | C=S | More Stable (Predominant) |
| Thiol (Imidothiol) | C=N, S-H | Less Stable |
Conformational isomerism in this compound arises from rotation around two key single bonds:
The C(aryl)-C(thioamide) bond: Rotation around this bond determines the orientation of the thioamide group relative to the plane of the phenyl ring.
The C-N bond within the thioamide group: Due to the partial double bond character arising from resonance, rotation around this bond is restricted, leading to planar or near-planar conformations.
Computational studies on N,N-dimethylthioformamide (DMTF) and N,N-dimethylthioacetamide (DMTA) have shown that the C-N rotational barrier in thioamides is significant and sensitive to solvent effects. actachemscand.org For thioacetanilides, DFT calculations at the B3LYP/6-31G(d,p) level have been used to study the influence of substituents on the aromatic ring on this rotational barrier. researchgate.net These studies indicate that the barrier height is influenced by changes in bond lengths and electronic charge distribution upon rotation. researchgate.net
For this compound, it is expected that there will be a substantial energy barrier to rotation around the C-N bond. Furthermore, the rotation of the entire carbamothioyl group with respect to the phenyl ring will have its own potential energy profile, with minima corresponding to specific dihedral angles that minimize steric hindrance and maximize electronic stabilization. A potential energy surface for the internal rotation of the thioamide group has been investigated for related molecules like thiosalicylamide using a combination of gas electron diffraction and quantum chemical calculations. github.io
| Rotational Bond | Description | Expected Barrier Height |
|---|---|---|
| C(aryl)-C(thioamide) | Rotation of the thioamide group relative to the phenyl ring. | Moderate |
| C-N (thioamide) | Rotation around the amide-like bond, influenced by resonance. | High |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are indispensable computational tools for predicting how this compound might interact with biological macromolecules, such as proteins. These methods provide insights into potential binding modes and the energetics of these interactions.
Molecular docking simulations predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. frontiersin.org This technique is crucial in drug discovery for identifying potential biological targets and understanding structure-activity relationships.
While specific docking studies for this compound are not detailed in the provided search results, studies on structurally related benzamide (B126) and thioamide derivatives highlight the types of interactions that can be anticipated. For example, docking studies of benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives with cyclooxygenase-2 (COX-2) revealed key hydrogen bonding interactions with residues like Gln-192 and His-90. nih.gov Similarly, docking of N-[2-(3-Methylthio(1,2,4-thiadiazol-5-ylthio))acetyl] benzamide with DNA and α5β1 integrin has been performed to predict its anticancer activity. actachemscand.org
For this compound, a hypothetical docking study would likely show the thioamide group acting as a hydrogen bond donor (N-H) and acceptor (C=S). The aromatic ring could participate in π-π stacking or hydrophobic interactions within a protein's binding pocket. The methyl ester group could also engage in hydrogen bonding or polar interactions. The predicted binding mode would be the conformation with the most favorable binding energy (ΔG).
Molecular dynamics (MD) simulations provide a dynamic picture of the ligand-protein complex, allowing for a more detailed analysis of the stability and energetics of the interaction. dtic.mil These simulations can be used to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. Methods like MM-PBSA and MM-GBSA are commonly used to estimate binding free energies from MD trajectories. escholarship.org
The interaction energy is a sum of various components, including:
Van der Waals interactions: Arising from temporary fluctuations in electron density.
Electrostatic interactions: Including hydrogen bonds and salt bridges.
Solvation energy: The energy change associated with the desolvation of the ligand and the binding site upon complex formation.
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as NMR chemical shifts and IR vibrational frequencies. researchgate.netnih.gov These predictions are valuable for confirming molecular structures and interpreting experimental spectra.
For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions has been shown to be high, with mean absolute errors of less than 0.21 ppm for ¹H and 1.2 ppm for ¹³C NMR in some cases. nih.gov The calculations would account for the electronic environment of each nucleus, providing theoretical chemical shift values that can be compared with experimental data for structure verification.
Similarly, the vibrational frequencies in the infrared (IR) spectrum of this compound can be calculated. These calculations help in assigning the observed absorption bands to specific molecular vibrations. mdpi.com For thioamides, characteristic IR bands include the C=S stretching and N-H bending vibrations. actachemscand.org Computational analysis can provide a detailed breakdown of the vibrational modes, aiding in the interpretation of the experimental IR spectrum.
| Spectroscopic Technique | Predicted Parameters | Computational Method | Application |
|---|---|---|---|
| NMR (¹H, ¹³C) | Chemical Shifts (δ) | DFT (e.g., B3LYP, M06-2X) | Structure Elucidation and Confirmation |
| IR | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP) | Assignment of Vibrational Modes |
First-Order Hyperpolarizability Calculations
First-order hyperpolarizability (β) is a key indicator of a molecule's potential for nonlinear optical (NLO) applications. mdpi.com Computational quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to predict these properties. mdpi.comsemanticscholar.orgajol.info For molecules like this compound, which possess both a π-conjugated system and potential donor-acceptor groups, theoretical calculations can provide valuable insights into their NLO behavior.
The computational investigation of the first-order hyperpolarizability of organic molecules typically involves optimizing the molecular geometry and then calculating the static dipole moment (μ), linear polarizability (α), and the first hyperpolarizability (β) tensors. mdpi.commdpi.com The total first hyperpolarizability (β_tot) is then derived from these tensor components.
A common approach for such calculations is the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a suitable basis set, such as 6-31G(d,p) or 6-311++G(d,p). mdpi.comsemanticscholar.orgresearchgate.net The choice of functional and basis set is crucial for obtaining accurate predictions of molecular properties.
The presence of a carbamothioyl group (thiourea derivative) and a benzoate (B1203000) group in this compound suggests the potential for intramolecular charge transfer, a key factor for a high NLO response. The π-electron system of the benzene (B151609) ring acts as a bridge for charge transfer between the electron-donating and electron-accepting parts of the molecule. The delocalization of π-electrons across the molecular framework is a primary source of the polarization that leads to nonlinear optical phenomena.
The calculated first-order hyperpolarizability values are often reported in atomic units (a.u.) or electrostatic units (esu). A higher β_tot value compared to urea (B33335) suggests that the compound could be a promising candidate for NLO materials. mdpi.com The table below presents representative data from computational studies on related molecules, illustrating the typical parameters calculated in such investigations.
| Compound | Method | Dipole Moment (μ) (Debye) | Polarizability (α_tot) (a.u.) | First Hyperpolarizability (β_tot) (a.u.) |
| Urea | HF/6-31G(d,p) | 1.37 | 32.8 | 37.1 |
| Thiourea (B124793) | HF/6-31G(d,p) | 4.89 | 58.7 | 56.4 |
| Methyl Salicylate | DFT/B3LYP | - | - | 269.09 |
| Ethyl Benzoate | DFT/B3LYP | - | - | 165.21 |
Note: The data in this table is illustrative and based on computational studies of related compounds, not this compound itself.
Further theoretical investigations on this compound would be necessary to determine its specific first-order hyperpolarizability and to fully assess its potential for applications in nonlinear optics. Such studies would likely involve the calculation of various tensor components of β to understand the directionality of the NLO response and to correlate it with the molecular structure and electronic properties.
Mechanistic Aspects of Chemical Reactivity and Catalysis
Reaction Mechanisms in the Synthesis of Methyl 4-carbamothioylbenzoate
The synthesis of this compound can be approached through several mechanistic pathways, primarily revolving around the formation of the thioamide functional group on a pre-existing methyl benzoate (B1203000) scaffold or the esterification of a benzoic acid derivative that already contains the thioamide group. The two most pertinent mechanisms involve the thionation of an amide and the addition of sulfur to a nitrile.
Biological Activity and Mechanistic Pharmacology of Methyl 4 Carbamothioylbenzoate Derivatives
Derivatives of methyl 4-carbamothioylbenzoate, which belong to the broader class of thiourea (B124793) compounds, have been the subject of extensive research to determine their potential as enzyme inhibitors across various therapeutic areas. These investigations have shed light on their interactions with several key enzymes, revealing insights into their inhibitory mechanisms and structure-activity relationships.
Investigation of Carbonic Anhydrase Inhibition
Thiourea derivatives have been identified as notable inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for numerous physiological processes. nih.gov Studies have demonstrated that these compounds can effectively inhibit various human carbonic anhydrase (hCA) isoforms, including hCA I, II, V, VII, IX, XII, and XIII. nih.govnih.govnih.gov
A series of sulfonamide-substituted 1,3-disubstituted thioureas were screened for their inhibitory potency against hCA II, hCA IX, and hCA XII. nih.gov Several of these derivatives exhibited significant inhibition, with some compounds showing greater potency than the standard inhibitor, acetazolamide. nih.gov For instance, certain sulfonamide-substituted amides, closely related to the thiourea derivatives, were found to be excellent selective inhibitors with IC50 values in the sub-micromolar range against hCA II, hCA IX, and hCA XII. nih.govnih.govresearchgate.net Specifically, compounds with a methoxy (B1213986) group on one of the aromatic rings showed potent inhibition against hCA-II. acs.org
Further studies on N-((4-sulfamoylphenyl)carbamothioyl) amides revealed potent inhibition against cytosolic hCA isoforms I, II, and VII, with many compounds displaying better inhibition constants (Ki) than acetazolamide. mdpi.com The inhibition constants for some of these derivatives were in the low nanomolar range. mdpi.com Similarly, novel benzothiazole derivatives incorporating amino acid moieties also showed considerable inhibition against hCA V and hCA II, with Ki values in the micromolar range. nih.gov The inhibitory activities of selected thiourea derivatives against various hCA isoforms are summarized in the table below.
Table 1: Inhibitory Activity of Selected Thiourea Derivatives against Human Carbonic Anhydrase (hCA) Isoforms
| Compound/Derivative Type | hCA Isoform | Inhibition Constant (K_i) | IC50 Value | Reference |
|---|---|---|---|---|
| N-substituted N'-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)guanidines | hCA I | 87-6506 nM | nih.gov | |
| hCA II | 7.8-4500 nM | nih.gov | ||
| hCA IX | 4.7-416 nM | nih.gov | ||
| hCA XII | 0.96-540 nM | nih.gov | ||
| Sulfonamide-substituted thioureas | hCA II | 0.26 ± 0.03 µM (Compound 22) | acs.org | |
| hCA IX | 1.68 ± 0.15 µM (Compound 18) | nih.gov | ||
| hCA XII | 0.58 ± 0.05 µM (Compound 12) | nih.gov | ||
| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA I | 13.3–87.6 nM | mdpi.com | |
| hCA II | 5.3–384.3 nM | mdpi.com | ||
| hCA VII | 1.1–13.5 nM | mdpi.com | ||
| Benzimidazol derivatives containing thiourea | hCA I | 3.4–73.6 µM | tandfonline.com | |
| hCA II | 8.7–44.2 µM | tandfonline.com |
Studies on Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine, is a primary strategy for the management of Alzheimer's disease. nih.govnih.gov Several studies have explored thiourea derivatives as potential AChE inhibitors.
A series of coumarylthiazole derivatives containing aryl thiourea groups were synthesized and evaluated for their inhibitory effects on both AChE and butyrylcholinesterase (BChE). nih.gov The results indicated that all synthesized compounds exhibited inhibitory activity against both enzymes. Notably, one of the thiourea derivatives was identified as the most active compound against AChE with an IC50 value of 4.58 µM. nih.gov
In another study, six unsymmetrical thiourea derivatives were tested for their anti-cholinesterase activity. nih.gov One of these compounds demonstrated the most potent activity with IC50 values of 50 µg/mL and 60 µg/mL against AChE and BChE, respectively. nih.govmdpi.com Furthermore, a series of coumarin-linked thiourea derivatives showed promising inhibitory activity against both AChE and BChE, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov For instance, 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(3-chlorophenyl)thiourea was the most potent inhibitor against AChE with an IC50 value of 0.04±0.01μM. nih.gov
The inhibitory potential of selected thiourea derivatives against cholinesterases is presented in the table below.
Table 2: Inhibitory Activity of Selected Thiourea Derivatives against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
| Compound/Derivative Type | Enzyme | IC50 Value | Reference |
|---|---|---|---|
| 1-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-3-(4-chlorophenyl)thiourea | AChE | 4.58 µM | nih.gov |
| 1-(3-chlorophenyl)-3-cyclohexylthiourea | AChE | 50 µg/mL | nih.govmdpi.com |
| BChE | 60 µg/mL | nih.govmdpi.com | |
| 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(3-chlorophenyl)thiourea | AChE | 0.04±0.01 µM | nih.gov |
| 1-(2-Oxo-2H-chromene-3-carbonyl)-3-(2-methoxyphenyl)thiourea | BChE | 0.06±0.02 µM | nih.gov |
| Thiourea analog 1 | AChE | 25.35 ± 0.21 µM | elsevierpure.com |
| Thiourea analog 6 | AChE | 45.81 ± 0.02 µM | elsevierpure.com |
Modulation of the Methyl-D-Erythritol 4-Phosphate (MEP) Pathway Enzymes
The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway is essential for the biosynthesis of isoprenoids in many bacteria, parasites, and plants, making it an attractive target for the development of novel antimicrobial agents. mdpi.complos.org While direct studies on this compound derivatives are limited, related compounds have been investigated. Research has shown that 6H-1,3-thiazine compounds, which can be synthesized using thiourea, have been reported as novel inhibitors of IspE, an enzyme in the MEP pathway. mdpi.com This suggests that the thiourea scaffold could be a starting point for designing inhibitors of the MEP pathway. However, more research is needed to specifically evaluate the effects of this compound derivatives on the enzymes of this pathway.
Sphingosine Kinase Inhibition Research
Sphingosine kinases (SphKs), particularly SphK1, are implicated in various diseases, including cancer and inflammatory disorders, making them important therapeutic targets. nih.gov While direct research on this compound derivatives is not extensively documented, studies on structurally related urea (B33335) and sulfonylurea derivatives have shown promise as SphK1 inhibitors. nih.gov The discovery of a sulfonyltriurea derivative that inhibits SphK1 further broadens the scope of related scaffolds for potential inhibition. nih.gov Given the structural similarities, it is plausible that derivatives of this compound could also interact with and modulate the activity of sphingosine kinases.
Characterization of Inhibition Kinetics (e.g., Ki, IC50, time-dependent inhibition)
The inhibitory potential of this compound derivatives and related thiourea compounds has been quantified through various kinetic parameters, primarily IC50 and Ki values.
For carbonic anhydrase inhibition, a wide range of inhibitory constants has been reported. For instance, N-substituted N'-(2-arylmethylthio-4-chloro-5-methylbenzenesulfonyl)guanidines showed Ki values ranging from 87 to 6506 nM against hCA I, 7.8 to 4500 nM against hCA II, 4.7 to 416 nM against hCA IX, and 0.96 to 540 nM against hCA XII. nih.gov N-((4-sulfamoylphenyl)carbamothioyl) amides also demonstrated potent inhibition with Ki values in the nanomolar range against hCA I, II, and VII. mdpi.com
In the context of acetylcholinesterase inhibition, coumarin-linked thiourea derivatives have exhibited IC50 values as low as 0.04 µM. nih.gov Other thiourea derivatives have shown IC50 values in the micromolar and µg/mL ranges against both AChE and BChE. nih.govnih.govelsevierpure.com
Structure-Activity Relationships (SAR) in Enzyme Inhibition
Structure-activity relationship (SAR) studies have provided valuable insights into the structural features of thiourea derivatives that are crucial for their enzyme inhibitory activities.
In the case of carbonic anhydrase inhibition, the nature and position of substituents on the aromatic rings of thiourea derivatives significantly influence their potency and selectivity. acs.org For instance, the presence of an electron-donating methoxy group was found to be favorable for the inhibition of hCA-XII. acs.org A sharp SAR was observed for a series of benzo[d]thiazole-5- and 6-sulfonamides, where minor structural changes led to significant differences in inhibitory activity against various hCA isoforms. unifi.itnih.govresearchgate.net
For acetylcholinesterase inhibitors, SAR studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl analogues, which share some structural features with the compounds of interest, have been conducted to optimize the different parts of the molecule for enhanced inhibitory activity. nih.gov Systematic variations in the structure of these compounds led to the identification of a highly potent AChE inhibitor with an IC50 value of 0.32 nM. nih.gov These studies highlight the importance of specific structural moieties in determining the inhibitory potency and selectivity of these compounds. nih.govnih.gov
Receptor Ligand Studies
The interaction of this compound derivatives with various receptor systems is a key area of investigation to understand their therapeutic potential. The thioamide moiety, a central feature of this chemical class, is known to influence receptor binding and functional activity.
Thioamide-containing compounds have emerged as ligands for sigma (σ) receptors, which are unique receptor proteins expressed in the central nervous system and various peripheral tissues. nih.gov There are two primary subtypes, σ1 and σ2, which are implicated in a range of physiological and pathological processes. nih.gov
Research into thioamide derivatives has revealed significant affinity for both σ1 and σ2 receptors. For instance, a study on a series of thioamides demonstrated that while an initial compound showed analgesic properties synergistically enhanced by a σ1 receptor antagonist, subsequent modifications led to compounds with substantially increased affinity for both receptor subtypes. nih.gov Specifically, the esterification or amidation of the parent thioamide resulted in derivatives with notable increases in binding. nih.gov One such derivative, compound 91 (AD164) , displayed robust release of hydrogen sulfide (B99878) (H2S) and showed selectivity for the σ1 receptor over the σ2 and opioid receptors. nih.gov This suggests that the carbamothioylbenzoate structure could be a promising scaffold for developing selective sigma receptor ligands.
Table 1: Sigma Receptor Binding Affinity of Select Thioamide Derivatives
| Compound | Modification | σ1 Receptor Affinity | σ2 Receptor Affinity | Selectivity |
|---|---|---|---|---|
| 88 | Parent Thioamide | Moderate | Moderate | - |
| 89 | Esterification of 88 | Increased | Increased | - |
| 91 (AD164) | Amidation of 88 | High | Moderate | Selective for σ1 |
Data compiled from studies on analogous thioamide structures. nih.gov
Functional assays indicate that these interactions can translate into significant physiological effects. The analgesic effect of thioamide 88 was synergistically enhanced when combined with the σ1 receptor antagonist BD-1063 , pointing to a functional interaction with the sigma receptor system in pain modulation pathways. nih.gov
Currently, there is a lack of publicly available scientific literature detailing the direct binding or functional activity of this compound or its close derivatives at retinoid receptors (e.g., RAR, RXR). Retinoid receptors are typically activated by vitamin A metabolites like all-trans-retinoic acid and play a crucial role in gene regulation. mdpi.commdpi.com The established pharmacophore for retinoid receptor ligands generally involves a carboxylic acid moiety, which forms a key interaction within the receptor's ligand-binding domain. nih.gov While extensive research exists on various synthetic retinoids, compounds featuring a carbamothioyl group as a potential bioisostere for the carboxylic acid have not been prominently featured in studies on retinoid receptor activity.
The structure-affinity relationship (SAR) studies for thioamide derivatives targeting sigma receptors highlight the importance of the substitutions on the core scaffold. As observed with compounds derived from thioamide 88 , the conversion of a carboxylic acid to an ester (89 ) or an amide (91 ) significantly enhances the binding affinity for both σ1 and σ2 receptors. nih.gov
This suggests that:
Modification of the Terminus: Altering the terminal group of the molecule can drastically impact receptor interaction. The increased affinity of the ester and amide derivatives may be due to more favorable hydrophobic or hydrogen bonding interactions within the receptor binding pocket. nih.gov
Role of the Thioamide Group: The thioamide functionality itself is crucial. Replacing it can lead to a loss of the desired biological activity, indicating its direct involvement in receptor binding or in maintaining the necessary conformation for binding. nih.gov
Selectivity: The SAR studies also show that modifications can tune the selectivity between sigma receptor subtypes. Compound 91 (AD164) , an amide derivative, demonstrated a preference for the σ1 receptor, which is a desirable characteristic for developing targeted therapeutics. nih.gov
Mechanistic Insights into Antimicrobial Activity
The thioamide functional group is a key component in several compounds with established antimicrobial properties. nih.gov The mechanism of action for thioamide-containing antibacterials can be multifaceted.
One of the primary mechanisms involves the inhibition of essential bacterial enzymes. For example, the antitubercular drugs ethionamide (ETH ) and prothionamide (PTH ) are prodrugs that are activated by a mycobacterial enzyme, EthA. nih.gov This activation leads to the formation of an adduct with NAD (nicotinamide adenine dinucleotide), which then inhibits InhA, an enoyl reductase critical for mycolic acid biosynthesis in the bacterial cell wall. nih.gov This disruption of cell wall synthesis is a common and effective antibacterial strategy.
Furthermore, some carbothioamide derivatives have demonstrated promising activity against common bacterial species like E. coli and S. aureus. nih.gov Studies on thioamide/ciprofloxacin hybrids have shown that the thioamide moiety can confer potent antifungal activity and moderate antibacterial activity. ekb.eg The release of H2S has been implicated in the enhanced antifungal effect. ekb.eg The general antimicrobial action of compounds with a benzoic acid backbone is also well-documented, as they can disrupt cellular processes in many microbial agents. nih.gov
Advanced Applications in Materials Science Research
Incorporation of Methyl 4-carbamothioylbenzoate into Novel Material Architectures
Polymer Chemistry and Composite Material Development
The investigation into the role of this compound as a monomer or a functional additive in polymer chemistry is not substantially present in current research literature. While the thioamide group could potentially participate in or influence polymerization reactions, no studies were found that detail its use in creating new polymers or composite materials.
A related compound, methyl 2-[methyl(4-pyridinyl)carbamothioylthio]propionate, has been investigated as a switchable Reversible Addition-Fragmenttation chain Transfer (RAFT) agent, which allows for control over polymerization processes. This suggests that the carbamothioyl functional group can play a role in polymer synthesis. However, there is no direct research extending this application to this compound itself. The development of composite materials is a vast field, yet there is no available data on the incorporation of this compound to enhance the properties of these materials.
Integration into Nanostructured Materials
The potential integration of this compound into nanostructured materials, such as metal-organic frameworks (MOFs) or nanoparticles, is another area with a notable absence of research. MOFs are porous materials with a wide range of applications, constructed from metal ions and organic linkers. The structure of this compound, with its potential coordinating groups, could make it a candidate as an organic linker. Nevertheless, no studies have been published detailing the synthesis or properties of MOFs using this specific compound. Similarly, the functionalization of nanoparticles with this compound has not been reported in the reviewed literature.
Functionalization of Surfaces and Interfaces
Surface functionalization is a key technique for tailoring the properties of materials for specific applications. The chemical groups present in this compound, particularly the thioamide group, could theoretically be used to anchor the molecule to surfaces. However, the scientific literature lacks any studies demonstrating the use of this compound for the functionalization of surfaces or interfaces.
Development of Sensing Materials
Environmental Research and Fate Studies
Environmental Metabolism and Transformation Product Identification
The environmental metabolism of Methyl 4-carbamothioylbenzoate is not extensively documented in publicly available scientific literature. However, based on the known behavior of structurally similar thiocarbamate compounds, several metabolic pathways can be anticipated. Thiocarbamate herbicides, a class to which this compound belongs, are known to undergo transformation in the environment through biotic and abiotic processes.
Microbial degradation is a primary mechanism for the breakdown of thiocarbamates in soil and water. nih.gov Various soil microorganisms utilize these compounds as a source of carbon and nitrogen. mdpi.com The initial steps in the microbial metabolism of thiocarbamates often involve hydrolysis of the ester or thioester linkage, followed by further degradation of the resulting aromatic and aliphatic moieties. For this compound, this would likely involve the cleavage of the methyl ester group to form 4-carbamothioylbenzoic acid and methanol (B129727), or the hydrolysis of the carbamothioyl group.
Abiotic degradation processes such as photolysis and hydrolysis can also contribute to the transformation of this compound. unina.it Photodegradation, or the breakdown of the molecule by sunlight, can occur in surface waters and on soil surfaces. The rate and extent of photolysis are influenced by factors such as the intensity of solar radiation and the presence of photosensitizing agents in the environment. Hydrolysis, the reaction with water, can lead to the cleavage of the ester bond, particularly under alkaline or acidic conditions.
While specific transformation products of this compound have not been identified in environmental studies, based on the degradation pathways of other thiocarbamates, potential metabolites could include:
4-Carbamothioylbenzoic acid: Formed through the hydrolysis of the methyl ester group.
Benzoic acid derivatives: Resulting from the further degradation of the aromatic ring.
Sulfur-containing inorganic compounds: Such as sulfates, resulting from the oxidation of the thiocarbamate group.
It is important to note that the persistence and transformation of this compound in the environment will be influenced by a variety of factors including soil type, temperature, moisture, pH, and the composition of the microbial community.
Table 1: Anticipated Environmental Degradation Pathways for this compound
| Degradation Pathway | Description | Potential Transformation Products |
| Biotic Degradation | ||
| Microbial Hydrolysis | Cleavage of the ester or carbamothioyl group by microbial enzymes. | 4-Carbamothioylbenzoic acid, Methanol |
| Microbial Oxidation | Further breakdown of the aromatic ring and other functional groups. | Benzoic acid derivatives, Carbon dioxide |
| Abiotic Degradation | ||
| Photolysis | Degradation by sunlight in water or on soil surfaces. | Various photoproducts |
| Hydrolysis | Chemical breakdown by reaction with water, influenced by pH. | 4-Carbamothioylbenzoic acid, Methanol |
Predictive Modeling of Environmental Fate and Distribution
In the absence of extensive empirical data, predictive models are valuable tools for estimating the environmental fate and distribution of chemicals like this compound. These models use the physicochemical properties of a compound to simulate its behavior in different environmental compartments.
For a compound like this compound, a multimedia fate model would likely predict its distribution based on its moderate water solubility and lipophilicity. The model would simulate processes such as volatilization from water and soil, deposition from the atmosphere, leaching through the soil profile, and degradation in each environmental compartment. The output of such a model can provide valuable insights into which environmental compartments are likely to be the primary sinks for the compound and its potential for long-range transport.
Table 2: Input Parameters for a Generic Multimedia Fate Model for a Thiocarbamate Compound
| Parameter | Typical Value Range for Thiocarbamates | Significance for Environmental Fate |
| Molecular Weight ( g/mol ) | 200 - 300 | Influences diffusion and transport rates. |
| Water Solubility (mg/L) | 10 - 100 | Affects mobility in water and potential for leaching. |
| Vapor Pressure (Pa) | 10⁻³ - 10⁻¹ | Determines the tendency to volatilize into the atmosphere. |
| Log Kow | 2.5 - 4.0 | Indicates the potential for bioaccumulation in organisms and sorption to organic matter. |
| Henry's Law Constant (Pa m³/mol) | 10⁻⁴ - 10⁻² | Describes the partitioning between air and water. |
| Degradation Half-life in Water (days) | 10 - 60 | Determines persistence in aquatic environments. |
| Degradation Half-life in Soil (days) | 15 - 90 | Determines persistence in terrestrial environments. |
Note: The values in this table are representative of the thiocarbamate class and are not specific to this compound.
Quantitative Structure-Activity Relationship (QSAR) models are another type of predictive tool that relates the chemical structure of a compound to its biological or environmental activity. mst.dkmst.dknih.govresearchgate.net For environmental endpoints, QSARs can be used to estimate properties such as toxicity to aquatic organisms, biodegradability, and soil sorption.
In the context of this compound, QSAR models could be employed to predict its potential ecotoxicity. By analyzing the structural features of the molecule, such as the presence of the carbamothioyl group and the substituted benzene (B151609) ring, a QSAR model could estimate its likelihood of causing adverse effects in fish, invertebrates, or algae. These predictions are valuable for prioritizing chemicals for further testing and for conducting preliminary risk assessments in the absence of experimental data.
The development of robust QSAR models relies on large datasets of chemicals with known activities. For thiocarbamates, QSARs have been developed to predict their herbicidal activity and, to a lesser extent, their environmental toxicity. The accuracy of a QSAR prediction for this compound would depend on the extent to which similar compounds are represented in the training set of the model.
Table 3: Examples of Environmental Endpoints Predictable by QSAR for a Thiocarbamate Compound
| Endpoint | Predicted Effect | Importance in Environmental Risk Assessment |
| Acute Aquatic Toxicity (LC50) | Concentration causing mortality in 50% of a fish population over a short period. | Assesses the potential for immediate harm to aquatic life. |
| Chronic Aquatic Toxicity (NOEC) | The highest concentration at which no adverse effects are observed over a longer exposure period. | Evaluates the potential for long-term impacts on aquatic ecosystems. |
| Biodegradation | The likelihood and rate at which the compound will be broken down by microorganisms. | Determines the persistence of the compound in the environment. |
| Soil Sorption Coefficient (Koc) | The tendency of the compound to bind to organic matter in soil. | Influences the mobility and bioavailability of the compound in the terrestrial environment. |
Note: These are examples of endpoints that can be predicted by QSAR models. The actual predictions would require the application of specific, validated models.
Future Research Directions and Translational Potential
Exploration of Undiscovered Biological Activities
The carbamothioyl and benzoate (B1203000) moieties present in Methyl 4-carbamothioylbenzoate suggest a potential for a range of biological activities that are yet to be explored. Future research should focus on a systematic screening of this compound against various biological targets to uncover novel therapeutic applications.
A primary area of investigation should be its potential as an antimicrobial agent . The thioamide group is a key pharmacophore in several known antitubercular and antifungal drugs. Therefore, screening this compound against a panel of pathogenic bacteria and fungi, including multidrug-resistant strains, is a logical first step.
Furthermore, the structural similarity to certain enzyme inhibitors warrants investigation into its role as a modulator of enzymatic activity . For instance, its potential to inhibit kinases, proteases, or enzymes involved in metabolic pathways could be explored. A hypothetical screening cascade could involve broad-spectrum enzymatic assays followed by more specific assays for promising hits.
Another avenue of exploration is its potential in cancer research . Many small molecules containing sulfur and nitrogen have demonstrated anticancer properties. Investigating the cytotoxicity of this compound against a variety of cancer cell lines could reveal selective anticancer activity. Subsequent studies could then focus on elucidating the mechanism of action, such as the induction of apoptosis or cell cycle arrest.
Finally, its potential as a modulator of inflammatory pathways should not be overlooked. The benzoate structure is present in many anti-inflammatory compounds. Investigating its effect on key inflammatory mediators and signaling pathways could lead to the development of new treatments for inflammatory disorders.
Table 1: Potential Biological Activities for Future Screening
| Potential Activity | Rationale | Exemplary Screening Targets |
| Antimicrobial | Presence of a thioamide group. | Mycobacterium tuberculosis, Staphylococcus aureus (MRSA), Candida albicans |
| Enzyme Inhibition | Structural motifs similar to known inhibitors. | Kinases, Proteases, Metabolic Enzymes |
| Anticancer | Common scaffold in anticancer compounds. | NCI-60 cancer cell line panel |
| Anti-inflammatory | Benzoate core structure. | COX-2, Lipoxygenases, NF-κB signaling pathway |
Development of Advanced Synthetic Methodologies
While the basic synthesis of this compound can be inferred from standard organic chemistry principles, the development of advanced, efficient, and sustainable synthetic methodologies is crucial for its potential large-scale production and derivatization.
Continuous flow chemistry offers a promising alternative to traditional batch synthesis. A continuous flow process could potentially improve reaction efficiency, safety, and scalability. Future research in this area would involve the design and optimization of a flow reactor setup for the key synthetic steps, such as the conversion of the corresponding nitrile or amide to the thioamide.
Biocatalytic synthesis represents another frontier for the green and efficient production of this compound. The use of enzymes, such as nitrilases or amidases, could offer high selectivity and milder reaction conditions compared to traditional chemical methods. Research efforts would focus on identifying or engineering suitable enzymes and optimizing the biocatalytic process parameters.
Furthermore, the development of novel catalytic systems for the synthesis of the thioamide functional group from various precursors could lead to more efficient and versatile synthetic routes. This could involve exploring new metal-based or organocatalysts that can facilitate this transformation with high yield and functional group tolerance.
Table 2: Comparison of Potential Advanced Synthetic Methodologies
| Methodology | Potential Advantages | Key Research Challenges |
| Continuous Flow Chemistry | Improved safety, scalability, and efficiency. | Reactor design, optimization of reaction parameters. |
| Biocatalytic Synthesis | High selectivity, mild conditions, sustainability. | Enzyme discovery and engineering, process optimization. |
| Novel Catalytic Systems | Increased efficiency, broader substrate scope. | Catalyst design, understanding reaction mechanisms. |
Multi-Omics Approaches in Mechanistic Elucidation
Should this compound demonstrate significant biological activity, multi-omics approaches will be indispensable for elucidating its mechanism of action at a systems level. These high-throughput techniques can provide a comprehensive understanding of the molecular changes induced by the compound in a biological system.
Proteomics can be employed to identify the protein targets of this compound. Techniques such as thermal proteome profiling (TPP) or chemical proteomics could reveal direct binding partners. Furthermore, quantitative proteomics can map the global changes in protein expression and post-translational modifications following treatment with the compound, providing insights into the affected cellular pathways.
Metabolomics analysis can uncover the metabolic pathways perturbed by this compound. By profiling the changes in endogenous metabolites, researchers can understand how the compound affects cellular metabolism, which is often a key aspect of the mechanism of action for therapeutic agents.
Lipidomics , a subset of metabolomics, can provide detailed information on how the compound affects the cellular lipid landscape. This is particularly relevant if the compound's activity is related to cell membrane function or lipid signaling pathways.
Integrating these different omics datasets will be crucial for constructing a comprehensive model of the compound's mechanism of action. This integrated approach can reveal complex interactions and networks that would be missed by studying a single molecular layer, ultimately guiding lead optimization and biomarker discovery.
Integration into Emerging Technologies and Material Platforms
Beyond its potential as a therapeutic agent, the chemical structure of this compound lends itself to integration into various emerging technologies and material platforms.
In the field of materials science , the compound could be explored as a building block or a functional additive in the development of novel polymers and hydrogels . The presence of reactive functional groups could allow for its incorporation into polymer backbones or for cross-linking, potentially imparting unique properties such as antimicrobial activity or specific binding capabilities to the resulting material. For instance, its integration into hydrogels for wound dressings could provide localized antimicrobial action.
The potential for this compound to interact with metal ions also opens up possibilities in the development of sensors . Its thioamide group could act as a recognition element for specific metal ions, and its incorporation into a sensor platform could lead to the development of novel analytical devices for environmental monitoring or medical diagnostics.
Furthermore, in the realm of nanotechnology , this compound could be used to functionalize nanoparticles for targeted drug delivery or imaging applications. Its ability to be conjugated to other molecules or materials could enable the creation of sophisticated nanocarriers that can deliver a therapeutic payload to a specific site in the body.
The exploration of these applications will require interdisciplinary collaboration between chemists, materials scientists, and engineers to fully realize the translational potential of this compound in these advanced technological platforms.
Q & A
Advanced Research Question
- Molecular Docking : Use software (e.g., AutoDock Vina) to model binding to topoisomerase II’s ATP-binding domain.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics.
- Mutagenesis Assays : Identify critical residues in target proteins via site-directed mutagenesis .
How can structure-activity relationship (SAR) studies be designed using this compound derivatives?
Advanced Research Question
- Substituent Variation : Synthesize analogs with halogens or electron-withdrawing groups at the 4-position.
- Bioisosteric Replacement : Replace the thiocarbamoyl group with urea or sulfonamide moieties.
- Pharmacophore Mapping : Use 3D-QSAR models to correlate substituent effects with topoisomerase II inhibition .
What protocols ensure the stability of this compound during storage and handling?
Advanced Research Question
- Storage Conditions : Keep at –20°C under argon to prevent oxidation of the thiocarbamoyl group.
- Degradation Monitoring : Use HPLC-PDA to track hydrolysis products (e.g., free carboxylic acid).
- Handling Precautions : Use gloveboxes for air-sensitive steps and avoid prolonged light exposure .
How can computational modeling predict the reactivity of this compound in novel reactions?
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify reactive sites (e.g., thiocarbamoyl sulfur).
- Reaction Pathway Simulation : Model nucleophilic attack by thiols or amines using Gaussian or ORCA.
- Solvent Effect Analysis : Apply COSMO-RS to predict solubility and reaction rates in different solvents .
What comparative analyses are critical for benchmarking this compound against other thiocarbamoyl derivatives?
Advanced Research Question
- Biological Potency : Compare IC₅₀ values against analogs like Methyl 4-(benzoylcarbamoylamino)benzoate .
- Synthetic Complexity : Evaluate step economy and yield relative to thiazole-containing derivatives .
- ADMET Profiling : Assess permeability (Caco-2 assays), metabolic stability (microsomal assays), and toxicity (hERG inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
